Lithium, [(phenylsulfonyl)methyl]-
Description
Lithium, [(phenylsulfonyl)methyl]- is an organometallic compound characterized by a lithium atom bonded to a methyl group substituted with a phenylsulfonyl moiety. This structure confers unique reactivity, particularly in nucleophilic and electron-transfer reactions. The phenylsulfonyl group enhances stability by delocalizing electron density through resonance, making the compound useful in synthetic organic chemistry and coordination chemistry . Its synthesis typically involves the reaction of phenylsulfonylmethane with lithium bases, though detailed protocols remain scarce in open literature.
Properties
IUPAC Name |
lithium;methanidylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.Li/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSLOTTYTQSXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH2-]S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456501 | |
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-95-6 | |
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, [(phenylsulfonyl)methyl]- can be synthesized through the reaction of [(phenylsulfonyl)methyl] chloride with lithium metal in anhydrous conditions. The reaction typically occurs in a non-polar solvent such as hexane or pentane to prevent the lithium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of lithium, [(phenylsulfonyl)methyl]- often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully controlled to avoid the formation of by-products and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium, [(phenylsulfonyl)methyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles.
Substitution Reactions: Often uses halogenated organic compounds.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium, [(phenylsulfonyl)methyl]- is widely used in scientific research due to its ability to form stable carbon-lithium bonds. Its applications include:
Organic Synthesis: Used to create complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Materials Science: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of lithium, [(phenylsulfonyl)methyl]- involves the formation of a carbanion intermediate, which acts as a nucleophile in various reactions. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it highly reactive and versatile in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Diphenylcarbamodithioate Ligand [L]
Sodium diphenylcarbamodithioate (Na[L]) shares structural similarities with Lithium, [(phenylsulfonyl)methyl]- due to the presence of sulfur-containing aromatic ligands. However, key differences include:
- Metal Center : Lithium’s smaller ionic radius (0.76 Å) vs. sodium (1.02 Å) results in higher charge density, increasing reactivity in cross-coupling reactions.
- Ligand Effects : The phenylsulfonyl group in Lithium, [(phenylsulfonyl)methyl]- is electron-withdrawing, whereas the carbamodithioate ligand in Na[L] is electron-donating, altering redox behavior .
- Coordination Chemistry : Na[L] forms stable complexes with transition metals like cobalt and nickel, while Lithium, [(phenylsulfonyl)methyl]- is primarily used as a transient nucleophile in organic synthesis .
Table 1: Comparative Properties
| Property | Lithium, [(phenylsulfonyl)methyl]- | Sodium Diphenylcarbamodithioate [L] |
|---|---|---|
| Ionic Radius (Å) | 0.76 | 1.02 |
| Primary Reactivity | Nucleophilic substitution | Metal coordination |
| Electron Effect of Ligand | Electron-withdrawing | Electron-donating |
| Stability in Air | Pyrophoric | Air-stable |
Transition Metal Analogues (Co, Ni Complexes)
Studies on cobalt and nickel complexes of Na[L] reveal distinct behavior compared to lithium derivatives:
Research Findings and Limitations
- Synthetic Utility : The lithium compound’s reactivity is underutilized in industrial processes compared to sodium analogues, likely due to handling challenges and cost.
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